

A Technical Guide to the Thermochemical Properties of Potassium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium carbonate

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Introduction

Potassium carbonate (K_2CO_3), commonly known as potash or pearl ash, is an inorganic salt with significant industrial and laboratory applications. It presents as a white, crystalline, or granular powder that is highly hygroscopic and readily soluble in water, forming a strongly alkaline solution.[1][2] Its stability and well-defined chemical properties make it a crucial reagent in various processes, including the manufacturing of specialty glass, soaps, and pharmaceuticals.[3] This guide provides an in-depth summary of the core thermochemical properties of anhydrous **potassium carbonate**, outlines the experimental protocols used to determine these properties, and visualizes key relationships and workflows.

Core Thermochemical Data

The fundamental thermodynamic properties of **potassium carbonate** are essential for modeling its behavior in chemical reactions. Standard state data (at 298.15 K and 1 bar) are summarized below.

Table 1: Standard Thermodynamic Properties of K_2CO_3 (s) at 298.15 K

Property	Symbol	Value	Units
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-1151.0[1], -1150.18[4]	kJ/mol
Standard Molar Entropy	S°	155.5[1], 155.44[4]	J/(mol·K)
Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-1063.5[1]	kJ/mol
Molar Heat Capacity	C_p	114.4[1]	J/(mol·K)

For more precise calculations across a range of temperatures, the heat capacity of solid **potassium carbonate** can be modeled using the Shomate equation.[5][6]

Shomate Equation for Solid K_2CO_3 (298 K to 1174 K):[6][7]

- $C_p(t) = A + B \cdot t + C \cdot t^2 + D \cdot t^3 + E/t^2$
 - Where t is temperature in Kelvin / 1000.
 - A = 97.08093
 - B = 94.22326
 - C = -2.053291
 - D = 0.709644
 - E = -0.947860

Physical Properties and Phase Transitions

The physical state and phase transitions of **potassium carbonate** are critical for its handling and application at elevated temperatures.

Table 2: Physical Properties and Phase Transition Data for K_2CO_3

Property	Value	Conditions / Notes
Molar Mass	138.2055 g/mol	
Appearance	White, deliquescent, granular powder or crystals.[2]	Hygroscopic, readily absorbs moisture from the air.[2][3]
Density	2.43 g/cm ³	At 25 °C.[3]
Melting Point	891 °C (1164 K)[3]	Varies slightly with atmosphere: 900°C in N ₂ and 905°C in CO ₂ . [8]
Boiling Point	Decomposes	Decomposes upon heating before boiling.[2][3]
Decomposition	Starts near melting point; significant at ~1200 °C.[9]	Decomposes into potassium oxide (K ₂ O) and carbon dioxide (CO ₂).[2][3][9] The presence of CO ₂ in the atmosphere can suppress decomposition.[8]
Enthalpy of Fusion	27.6 kJ/mol[1][2][3]	Heat required for melting at constant temperature and pressure.

Solubility and Solution Thermodynamics

Potassium carbonate is highly soluble in water and its dissolution is an exothermic process.

Table 3: Solubility of K₂CO₃ in Water

Temperature (°C)	Solubility (g / 100 g H ₂ O)
0	105.5[2]
10	108.0[2]
20	110.5[2] (or 112 g/100mL[2])
30	113.7[2]
100	155.7[2]

- Solubility in Other Solvents: **Potassium carbonate** is insoluble in ethanol and acetone.[2][3]
- Enthalpy of Solution (ΔH_{soln}): The dissolution process releases heat. The standard enthalpy of solution for **potassium carbonate** in water to form an aqueous solution is approximately -26.7 kJ/mol.

Experimental Methodologies

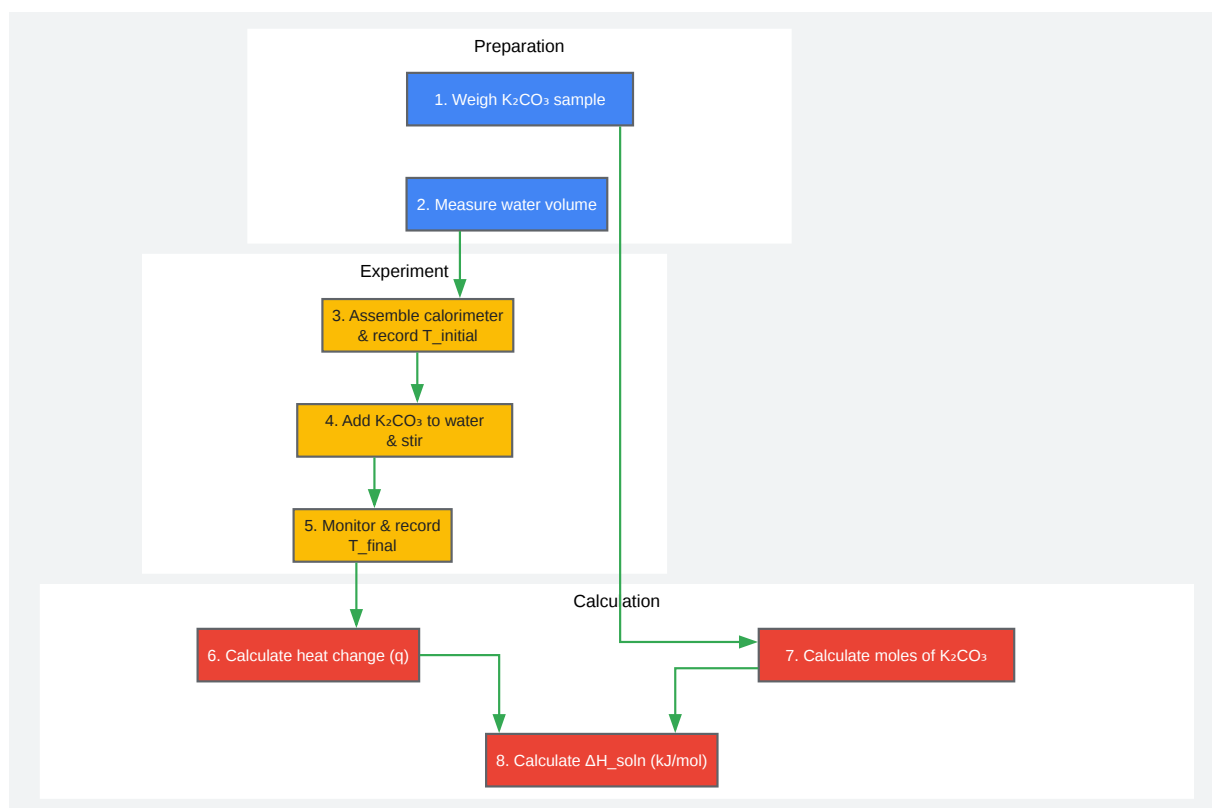
The determination of thermochemical properties relies on precise analytical techniques. Below are detailed protocols for key experimental methods.

4.1 Solution Calorimetry (for Enthalpy of Solution)

This method measures the heat absorbed or released when a salt dissolves in a solvent.

- Principle: The heat change (q) of the process is determined by measuring the temperature change (ΔT) of the solvent with a known mass (m) and specific heat capacity (c), according to the equation $q = mc\Delta T$. The experiment is conducted in an insulated container (calorimeter) to minimize heat exchange with the surroundings.
- Detailed Protocol:
 - Calorimeter Setup: A coffee-cup calorimeter, consisting of two nested polystyrene cups with a lid, is assembled to provide insulation.[10] The lid has holes for a thermometer and a stirrer.

- Solvent Measurement: A precise volume (e.g., 50.0 mL) of deionized water is measured and transferred into the calorimeter.[\[10\]](#)
- Initial Temperature: The system is allowed to thermally equilibrate. The initial temperature of the water (T_{initial}) is recorded to the nearest 0.1°C.[\[11\]](#)
- Sample Preparation: A specific mass (e.g., 3-5 g) of anhydrous **potassium carbonate** is accurately weighed.[\[10\]](#)
- Dissolution: The weighed **potassium carbonate** is rapidly added to the water in the calorimeter. The lid is immediately secured, and the solution is gently stirred to ensure complete dissolution.[\[10\]](#)[\[11\]](#)
- Temperature Monitoring: The temperature is monitored continuously, and the final, stable temperature (T_{final}) is recorded. For exothermic reactions, this will be the maximum temperature reached.[\[11\]](#)
- Calculations:
 - Calculate the temperature change: $\Delta T = T_{\text{final}} - T_{\text{initial}}$.
 - Calculate the total mass of the solution (mass of water + mass of salt).
 - Calculate the heat absorbed by the solution: $q_{\text{soln}} = m_{\text{soln}} \times c_{\text{soln}} \times \Delta T$. (Assume the specific heat capacity of the solution, c_{soln} , is that of water, 4.184 J/g·°C).[\[10\]](#)[\[11\]](#)
 - The enthalpy of the reaction is the negative of the heat absorbed by the solution: $q_{\text{rxn}} = -q_{\text{soln}}$.
 - Calculate the moles of K_2CO_3 dissolved.
 - Determine the molar enthalpy of solution: $\Delta H_{\text{soln}} = q_{\text{rxn}} / \text{moles of } \text{K}_2\text{CO}_3$.



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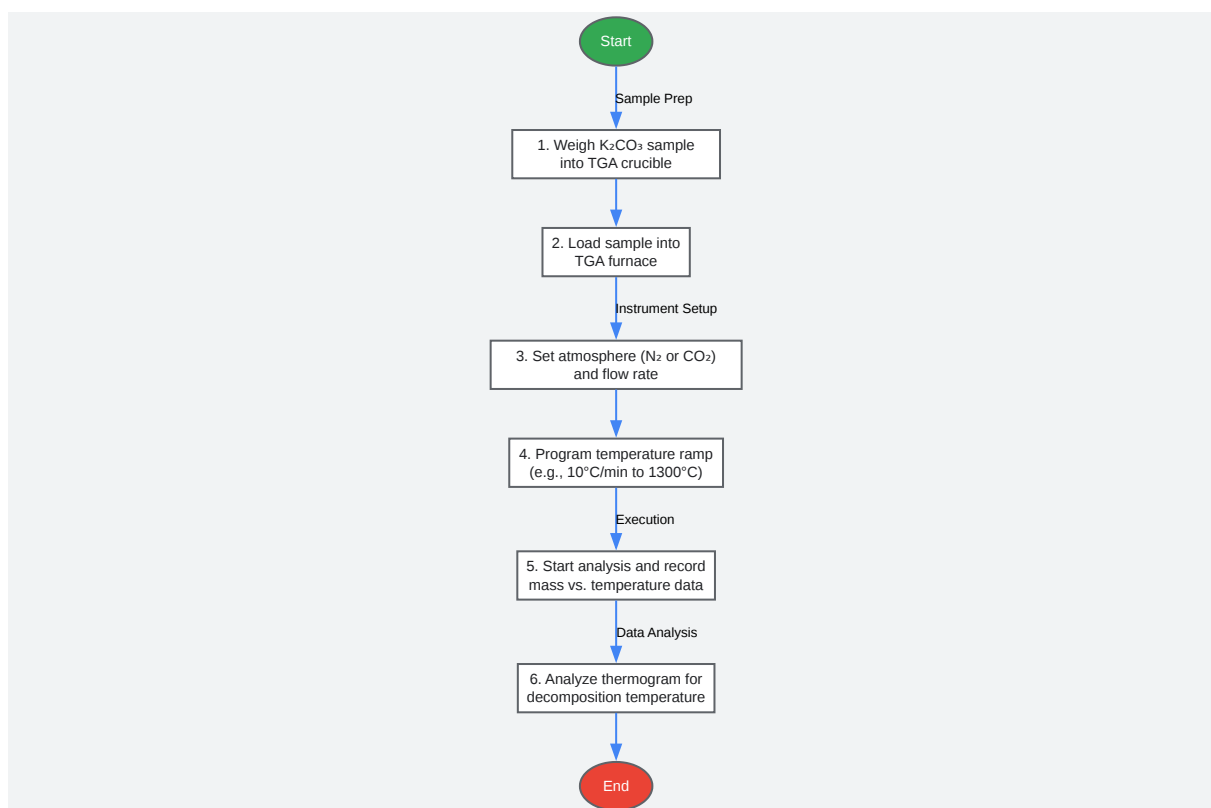
Workflow for determining the enthalpy of solution via calorimetry.

4.2 Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of materials.

- Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Mass loss indicates decomposition or volatilization.

- Detailed Protocol:
 - Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using appropriate standards.
 - Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of anhydrous **potassium carbonate** into a tared TGA crucible (e.g., platinum or alumina).
 - Atmosphere Control: Place the crucible in the TGA furnace. Purge the furnace with a desired inert gas (e.g., Nitrogen) or reactive gas (e.g., CO₂) at a controlled flow rate (e.g., 50-100 mL/min).^[8]
 - Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the decomposition point (e.g., 1300 °C).^[12]
 - Data Acquisition: The instrument records the sample's mass and temperature continuously throughout the heating program.
 - Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The stoichiometry of the decomposition reaction can be confirmed from the total percentage of mass lost.



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Experimental workflow for Thermogravimetric Analysis (TGA).

4.3 Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining melting points and other phase transitions.

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature. An endothermic event, like

melting, requires more heat flow to the sample, resulting in a detectable peak.[\[13\]](#)

- Detailed Protocol:
 - Sample Preparation: A small mass (typically 2-5 mg) of anhydrous **potassium carbonate** is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is prepared as the reference.[\[14\]](#)
 - Instrument Setup: The sample and reference pans are placed in the DSC cell.
 - Temperature Program: The cell is programmed to heat at a constant, linear rate (e.g., 10 °C/min) over a temperature range that brackets the expected transition (e.g., from 850 °C to 950 °C for melting).[\[13\]](#)
 - Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
 - Data Analysis: The resulting plot of heat flow versus temperature will show a peak corresponding to the phase transition.
 - Melting Point (T_m): Determined from the onset temperature or the peak temperature of the endothermic melting peak.[\[15\]](#)
 - Enthalpy of Fusion (ΔH_{fus}): Calculated by integrating the area under the melting peak. The instrument software typically performs this calculation after baseline correction.

Interrelation of Thermochemical Properties

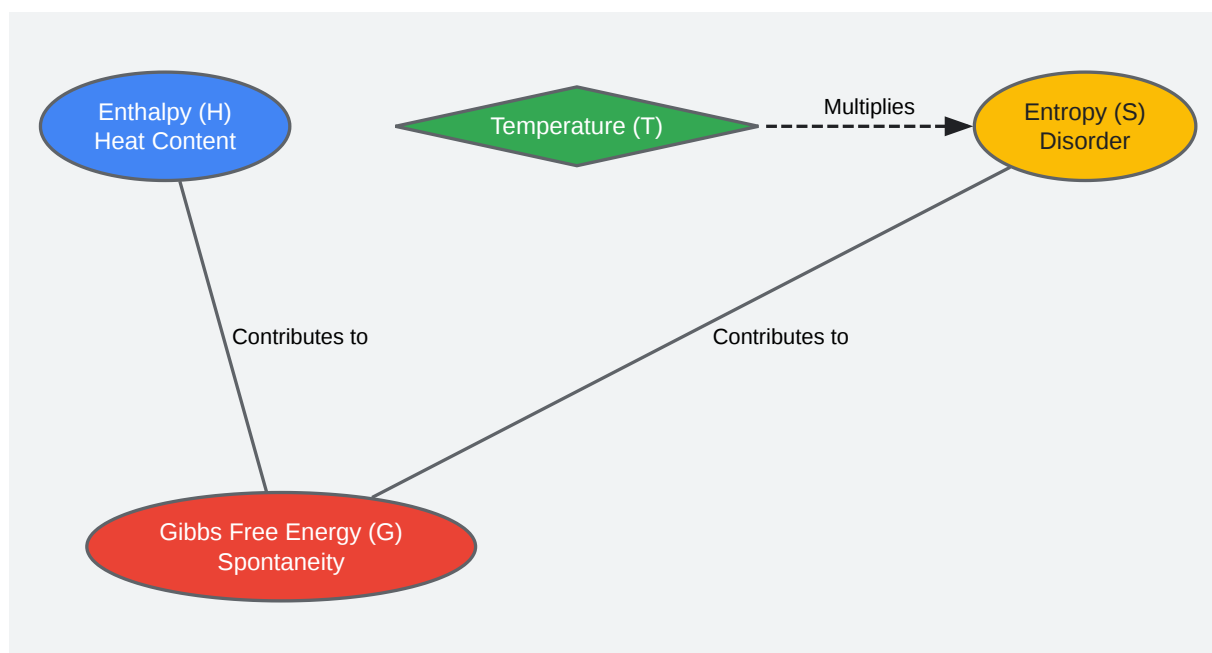
The core thermochemical properties are fundamentally linked through the Gibbs free energy equation, which determines the spontaneity of a process.

Gibbs Free Energy Equation: $\Delta G = \Delta H - T\Delta S$

- ΔG (Gibbs Free Energy): The energy available to do useful work. A negative value indicates a spontaneous process.
- ΔH (Enthalpy): The total heat content of a system. A negative value (exothermic) favors spontaneity.

- ΔS (Entropy): A measure of the disorder or randomness of a system. A positive value (increased disorder) favors spontaneity.
- T (Temperature): The absolute temperature in Kelvin.

This relationship governs the stability of **potassium carbonate** and its behavior during phase changes and chemical reactions. For example, at the melting point, the solid and liquid phases are in equilibrium, meaning ΔG of fusion is zero. Therefore, $T_m = \Delta H_{fus} / \Delta S_{fus}$.



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Relationship between core thermodynamic properties.

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- To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of Potassium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104465#thermochemical-properties-of-potassium-carbonate]

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